molecular formula C14H6Cl3F4NO2 B2755774 2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241146-87-2

2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B2755774
CAS No.: 241146-87-2
M. Wt: 402.55
InChI Key: CSOVMUWOOYNTPP-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is a useful research compound. Its molecular formula is C14H6Cl3F4NO2 and its molecular weight is 402.55. The purity is usually 95%.
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Biological Activity

2,2,2-Trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS No. 241146-87-2) is a synthetic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C14H6Cl3F4NO2
  • Molecular Weight : 402.55 g/mol
  • Functional Groups : Trichloromethyl, fluoro, and pyrrole moieties which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that certain structural analogs can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, the presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Case Study 1: Antimalarial Activity

A related study explored the antimalarial activity of hydrazone derivatives similar to the target compound. These derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum, showing promising results with significant suppression of parasite growth and improved survival rates in infected murine models .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of various derivatives from the same chemical family. The results indicated that these compounds could effectively inhibit AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table

Biological ActivityTest MethodologyIC50 Values (µM)Reference
AChE InhibitionEllman's Method27.04 - 106.75
BuChE InhibitionEllman's Method58.01 - 277.48
Anticancer EfficacyCell Viability AssayVaries by Cell Line
Antimalarial ActivityIn Vivo StudiesSignificant growth suppression

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(4-9(8)18)14(19,20)21/h1-5,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVMUWOOYNTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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